Literature review of 2-Ethyl-5-methylfuran-3-carboxylic acid derivatives
Literature review of 2-Ethyl-5-methylfuran-3-carboxylic acid derivatives
An In-Depth Technical Guide to 2-Ethyl-5-methylfuran-3-carboxylic Acid Derivatives: Synthesis, Causality, and Pharmacological Profiling
Executive Summary & Chemical Rationale
2-Ethyl-5-methylfuran-3-carboxylic acid (CAS 1499585-70-4) is a highly specialized, trisubstituted furan building block utilized in advanced organic synthesis and drug discovery[1]. In medicinal chemistry, the precise positioning of substituents on a heterocyclic core dictates both target affinity and metabolic stability.
The structural causality of this specific molecule is threefold:
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C2-Ethyl Group: Introduces tunable steric bulk directly adjacent to the C3-carboxylic acid. This steric shielding restricts the rotational freedom of subsequent amide bonds (when derivatized), locking the pharmacophore into a rigid, bioactive conformation necessary for kinase or receptor binding[2].
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C5-Methyl Group: Acts as an electron-donating group, increasing the electron density of the furan ring. This electronic modulation makes the furan core more robust against oxidative metabolism (e.g., by cytochrome P450 enzymes) compared to unsubstituted furans[3].
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C3-Carboxylic Acid: Serves as the primary synthetic handle for derivatization, allowing for rapid expansion into furan-3-carboxamides, a class of compounds with proven anti-tumor and antimicrobial efficacy[4][5].
Part 1: Advanced Synthetic Methodologies
Traditional furan syntheses, such as the Paal-Knorr condensation, often require harsh, dehydrating acidic conditions that can compromise sensitive functional groups. To circumvent this, a modern, field-proven alternative is the Palladium-catalyzed aerobic oxidative cycloisomerization of 2-alkenyl-1,3-dicarbonyl scaffolds[6].
This methodology is superior because it utilizes molecular oxygen ( O2 ) as the sole oxidant to regenerate the active Pd(II) catalyst, avoiding stoichiometric toxic oxidants[7]. The reaction proceeds via a thermodynamically favorable 5-exo-trig cyclization, yielding the ester precursor (Ethyl 2-ethyl-5-methylfuran-3-carboxylate) in high yields (up to 68% on a gram scale)[6].
Workflow Diagram: Pd-Catalyzed Aerobic Cycloisomerization
Figure 1: Mechanistic workflow from dicarbonyl precursor to the target 3-carboxylic acid core.
Protocol 1: Self-Validating Synthesis of the Furan Core
Objective: Synthesize 2-Ethyl-5-methylfuran-3-carboxylic acid via ester hydrolysis.
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Esterification/Cyclization: Subject the corresponding 2-alkenyl-1,3-dicarbonyl substrate to Pd(II) catalysis under an atmospheric balloon of O2 in a suitable solvent (e.g., toluene or DMSO)[6].
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Hydrolysis Setup: Dissolve the resulting Ethyl 2-ethyl-5-methylfuran-3-carboxylate (1.0 equiv) in a 3:1 mixture of THF and H2O .
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Base Addition: Add LiOH· H2O (3.0 equiv) portion-wise at 0 °C. The causality of using LiOH over NaOH is its superior solubility in THF/water mixtures, ensuring a homogenous reaction environment.
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In-Process Control (Self-Validation): Stir at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is validated as complete when the high-Rf ester spot completely disappears, replaced by a baseline spot (the lithium carboxylate salt).
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Workup: Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2-3. The product, 2-Ethyl-5-methylfuran-3-carboxylic acid, will precipitate. Extract with ethyl acetate, dry over Na2SO4 , and concentrate.
Part 2: Pharmacological Applications & Derivatization
Furan-3-carboxylic acid derivatives are highly privileged structures in oncology and infectious disease research. Literature demonstrates that structural modifications of furan-containing scaffolds, such as 2-(furan-2-yl)naphthalen-1-ol derivatives, yield potent and selective anti-breast cancer agents[4][8]. Furthermore, anthra[2,3-b]furan-3-carboxamides have shown profound antiproliferative potency against multidrug-resistant tumor cell lines[5].
To leverage 2-Ethyl-5-methylfuran-3-carboxylic acid in drug discovery, it is typically converted into a furan-3-carboxamide . Because the C2-ethyl group creates steric hindrance around the carboxylic acid, standard coupling agents (like EDC/NHS) often result in poor yields. Therefore, HATU combined with DIPEA is the authoritative standard. HATU forms a highly reactive HOAt-ester intermediate that overcomes the steric bulk, driving the amidation forward efficiently.
Workflow Diagram: Amide Coupling & Target Engagement
Figure 2: Sterically-driven amide coupling workflow leading to pharmacological target engagement.
Protocol 2: Self-Validating Amide Coupling (HATU/DIPEA)
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Activation: Dissolve 2-Ethyl-5-methylfuran-3-carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at room temperature.
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Causality: The pre-activation step ensures the complete formation of the active HOAt-ester before the amine is introduced, preventing side reactions.
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Coupling: Add the desired amine (1.1 equiv) dropwise.
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In-Process Control (Self-Validation): Analyze via LC-MS after 2 hours. The protocol is self-validating when the MS trace shows the complete disappearance of the m/z [M−H]− peak of the starting acid and the emergence of the [M+H]+ peak corresponding to the target furan-3-carboxamide.
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Purification: Quench with saturated NaHCO3 , extract with DCM, and purify via flash chromatography.
Part 3: Quantitative Data Presentation
The following table synthesizes the expected quantitative parameters for the synthesis and biological evaluation of furan-3-carboxylic acid derivatives, contextualized from peer-reviewed benchmarks[2][5][6].
| Compound / Derivative | Synthetic Step | Reagents / Catalyst | Yield (%) | Primary Biological Target | Activity Benchmark ( IC50 ) |
| Ethyl 2-ethyl-5-methylfuran-3-carboxylate | Aerobic Cycloisomerization | Pd(II), O2 (1 atm), Toluene | 56% - 68% | N/A (Synthetic Intermediate) | N/A |
| 2-Ethyl-5-methylfuran-3-carboxylic acid | Base Hydrolysis | LiOH, THF/ H2O | >90% | N/A (Building Block) | N/A |
| Anthra[2,3-b]furan-3-carboxamide analogs | Amidation | SOCl2 or HATU/DIPEA | 75% - 85% | Multidrug-resistant K562 cells | 0.1 - 2.5 µM |
| Naphtho[2,3-b]furan-3-carboxamide analogs | Amidation | HATU/DIPEA | ~80% | Casein Kinase II (CK2) | 2.33 µM |
| 2-(Furan-2-yl)naphthalen-1-ol derivatives | Cross-Coupling / Cyclization | Various | 46% - 90% | ER+ Breast Cancer (MCF-7) | < 1.0 µg/mL |
References
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Synthesis of 3-Carbonyl Trisubstituted Furans via Pd-Catalyzed Aerobic Cycloisomerization Reaction: Development and Mechanistic Studies Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
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Antitumor Agents. 266. Design, Synthesis, and Biological Evaluation of Novel 2-(Furan-2-yl)naphthalen-1-ol Derivatives as Potent and Selective Antibreast Cancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties Source: European Journal of Medicinal Chemistry (PubMed Central) URL:[Link]
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QSAR Model of Indeno[1,2-b]indole Derivatives and Identification of N-isopentyl-2-methyl-4,9-dioxo-4,9-Dihydronaphtho[2,3-b]furan-3-carboxamide as a Potent CK2 Inhibitor Source: Pharmaceuticals (PubMed Central) URL:[Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. QSAR Model of Indeno[1,2-b]indole Derivatives and Identification of N-isopentyl-2-methyl-4,9-dioxo-4,9-Dihydronaphtho[2,3-b]furan-3-carboxamide as a Potent CK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-ethyl-5-methylfuran (C7H10O) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antitumor Agents 266*. Design, Synthesis, and Biological Evaluation of Novel 2-(Furan-2-yl) naphthalen-1-ol Derivatives as Potent and Selective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
